[4-(Thiomorpholin-4-yl)phenyl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-thiomorpholin-4-ylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWKZMAZAXHXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 4 Thiomorpholin 4 Yl Phenyl Methanamine
Reactions Involving the Primary Methanamine Group
The primary amine of the methanamine moiety is a versatile functional group that readily participates in numerous nucleophilic reactions. This allows for extensive derivatization through acylation, condensation, alkylation, and carbonylation processes.
The primary amine group of [4-(thiomorpholin-4-yl)phenyl]methanamine can be readily acylated to form amides and ureas, which are common functionalities in medicinal chemistry. nih.gov
Amide Formation: Amides are typically synthesized by reacting the primary amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a base to neutralize the HCl byproduct. nih.gov Alternatively, direct condensation with a carboxylic acid can be achieved using coupling agents. nih.gov
Urea (B33335) and Thiourea (B124793) Formation: The synthesis of urea derivatives is commonly accomplished through the reaction of the primary amine with an isocyanate. organic-chemistry.orgresearchgate.net This addition reaction is typically efficient and proceeds under mild conditions. organic-chemistry.org Similarly, reacting the amine with an isothiocyanate yields the corresponding thiourea derivative. These reactions provide a straightforward method for introducing a variety of substituents. researchgate.net
Table 1: Examples of Amide and Urea/Thiourea Formation This table is generated based on established chemical principles for illustrative purposes.
| Reagent | Product Class | Resulting Derivative |
|---|---|---|
| Acetyl Chloride | Amide | N-{[4-(Thiomorpholin-4-yl)phenyl]methyl}acetamide |
| Benzoyl Chloride | Amide | N-{[4-(Thiomorpholin-4-yl)phenyl]methyl}benzamide |
| Phenylisocyanate | Urea | 1-Phenyl-3-{[4-(thiomorpholin-4-yl)phenyl]methyl}urea |
The primary amine functionality undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. unsri.ac.id This reaction typically involves heating the amine and the carbonyl compound in a suitable solvent, often with acid catalysis to facilitate the dehydration step. mdpi.com The synthesis of Schiff bases from analogous compounds, such as 4-(4-aminophenyl)-morpholine, has been well-documented, highlighting the general applicability of this transformation. researchgate.netresearchgate.net These Schiff bases are valuable intermediates and can exhibit a range of biological activities themselves. nih.gov
Table 2: Representative Schiff Bases from Condensation Reactions This table is generated based on established chemical principles for illustrative purposes.
| Carbonyl Compound | Product Name |
|---|---|
| Benzaldehyde | (E)-N-Benzylidene-1-[4-(thiomorpholin-4-yl)phenyl]methanamine |
| Salicylaldehyde | (E)-2-({[4-(Thiomorpholin-4-yl)phenyl]methyl}imino)methyl)phenol |
| Acetone | N-(Propan-2-ylidene)-1-[4-(thiomorpholin-4-yl)phenyl]methanamine |
Alkylation: The primary amine can be alkylated to form secondary and tertiary amines. However, this reaction can be difficult to control and may result in over-alkylation. Reductive amination, a two-step process involving the formation of a Schiff base followed by reduction, offers a more controlled method for synthesizing secondary amines.
Carbonylation: Modern catalytic methods allow for the carbonylation of benzylic amines. researchgate.net Palladium-catalyzed carbonylation reactions, for instance, can convert benzylic amines into amides or other carbonyl-containing compounds using carbon monoxide (CO) as a C1 source. researchgate.netacs.org These advanced synthetic techniques provide pathways to derivatives that are not accessible through traditional methods.
Transformations at the Thiomorpholine (B91149) Heterocycle
The thiomorpholine ring contains two heteroatoms, sulfur and nitrogen, each with distinct reactivity that allows for selective modifications.
The sulfur atom in the thiomorpholine ring is susceptible to oxidation. mdpi.com It is often considered a "metabolically soft spot" that can be readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. mdpi.com This transformation significantly alters the polarity, solubility, and hydrogen-bonding capabilities of the molecule.
The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone by choosing the appropriate oxidant and stoichiometry. rsc.org Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and N-fluorobenzenesulfonimide (NFSI). rsc.orgorganic-chemistry.orgorganic-chemistry.org
Table 3: Oxidation States of the Thiomorpholine Sulfur
| Compound Name | Oxidation State |
|---|---|
| This compound | Sulfide |
| {4-[(1-Oxidothiomorpholin-4-yl)]phenyl}methanamine | Sulfoxide |
In this compound, the nitrogen atom of the thiomorpholine ring is a tertiary amine due to its bond with the phenyl group. As a tertiary amine, its nucleophilicity is reduced compared to the primary methanamine group. The primary reaction involving this nitrogen is quaternization. This occurs when the molecule is treated with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), leading to the formation of a quaternary ammonium (B1175870) salt. mdpi.com This modification introduces a permanent positive charge to the thiomorpholine nitrogen, which can significantly impact the molecule's physical properties and biological interactions.
Reactions on the Phenyl Ring System
Electrophilic and Nucleophilic Aromatic Substitutions at Unsubstituted Positions
Electrophilic Aromatic Substitution (EAS)
The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of the electron-donating thiomorpholino and methanamine groups. libretexts.org These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The positions ortho to the activating thiomorpholino group are the most likely sites for substitution.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. uomustansiriyah.edu.iq
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) onto the aromatic ring, often catalyzed by a Lewis acid like FeBr3 or AlCl3. uomustansiriyah.edu.iq
Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl (-R) or acyl (-COR) group, respectively. These reactions are catalyzed by Lewis acids. uomustansiriyah.edu.iqkhanacademy.org However, the presence of the basic amine functionality in the starting material can complicate these reactions by coordinating with the Lewis acid catalyst.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound
| Reaction | Reagents and Conditions | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | [2-Nitro-4-(thiomorpholin-4-yl)phenyl]methanamine | The thiomorpholino group is a strong ortho, para-director. With the para position occupied, substitution is directed to the ortho positions. |
| Bromination | Br2, FeBr3 | [2-Bromo-4-(thiomorpholin-4-yl)phenyl]methanamine | Similar to nitration, the activating thiomorpholino group directs the incoming electrophile to the ortho positions. |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | Reaction may be inhibited or yield complex mixtures | The basic nitrogen atoms of the thiomorpholino and methanamine groups can react with the AlCl3 catalyst, deactivating it. |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This type of reaction is generally favored by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.orgyoutube.com The phenyl ring of this compound is electron-rich due to its activating substituents, making it inherently unreactive towards nucleophilic aromatic substitution. youtube.com For such a reaction to occur, the ring would first need to be substituted with both a good leaving group (like a halide) and a strong electron-withdrawing group (like a nitro group) at a position ortho or para to the leaving group. libretexts.org
Cross-Coupling Reactions at Substituted Positions (e.g., if halogenated analogues are considered)
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. nih.govresearchgate.net For this compound to undergo cross-coupling, it would first need to be halogenated.
Assuming a halogenated derivative, such as [2-Bromo-4-(thiomorpholin-4-yl)phenyl]methanamine, is prepared via electrophilic aromatic substitution, it could then serve as a substrate for various cross-coupling reactions.
Suzuki Coupling: This reaction couples an organoboron reagent (like an arylboronic acid) with an organic halide. nih.gov It is a versatile method for forming biaryl compounds.
Heck Coupling: This reaction couples an organic halide with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an organic halide with an amine.
Table 2: Potential Cross-Coupling Reactions of a Halogenated this compound Derivative
| Reaction | Substrate | Coupling Partner | Catalyst/Conditions | Potential Product |
|---|---|---|---|---|
| Suzuki Coupling | [2-Bromo-4-(thiomorpholin-4-yl)phenyl]methanamine | Phenylboronic acid | Pd(PPh3)4, base | [2-Phenyl-4-(thiomorpholin-4-yl)phenyl]methanamine |
| Heck Coupling | [2-Bromo-4-(thiomorpholin-4-yl)phenyl]methanamine | Styrene | Pd(OAc)2, PPh3, base | [2-(2-Phenylethenyl)-4-(thiomorpholin-4-yl)phenyl]methanamine |
| Buchwald-Hartwig Amination | [2-Bromo-4-(thiomorpholin-4-yl)phenyl]methanamine | Aniline (B41778) | Pd2(dba)3, ligand, base | N-Phenyl-2-(aminomethyl)-5-(thiomorpholin-4-yl)aniline |
Computational and Theoretical Studies on 4 Thiomorpholin 4 Yl Phenyl Methanamine and Its Analogues
Electronic Structure and Molecular Conformation Analysis
Analysis of the electronic structure and preferred three-dimensional arrangement (conformation) of [4-(Thiomorpholin-4-yl)phenyl]methanamine is fundamental to understanding its reactivity and ability to interact with biological targets.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and ground-state properties of molecules. nih.gov DFT calculations are employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and torsion angles that correspond to the molecule's lowest energy state.
In a study on the closely related precursor, 4-(4-nitrophenyl)thiomorpholine (B1608610), DFT calculations were performed to gain insight into its preferred molecular conformation. mdpi.com The results showed that the calculated structure differed from the one observed in the solid state by X-ray crystallography, highlighting the influence of intermolecular interactions and crystal packing effects on the molecule's conformation in the solid state. mdpi.com Such studies provide a baseline for understanding the intrinsic properties of the molecule, independent of its environment.
DFT calculations also allow for the determination of various electronic properties that are key predictors of chemical reactivity. These properties, often referred to as quantum chemical descriptors, include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. Other descriptors such as electronegativity, chemical potential, hardness, and softness can also be derived to predict how the molecule will behave in chemical reactions. nih.gov
| Descriptor | Definition | Predicted Significance for this compound |
|---|---|---|
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Energy of the outermost electron orbital; relates to the ability to donate electrons. | Indicates regions susceptible to electrophilic attack; likely localized on the amine and thiomorpholine (B91149) moieties. |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Energy of the first vacant electron orbital; relates to the ability to accept electrons. | Indicates regions susceptible to nucleophilic attack; likely localized on the aromatic ring. |
| HOMO-LUMO Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Electronegativity (χ) | A measure of the power of an atom or molecule to attract electrons. | Provides insight into the molecule's overall charge-accepting capability. |
The six-membered thiomorpholine ring is not planar and can adopt several conformations, primarily the high-symmetry "chair" and "boat" forms, as well as intermediate "twist-boat" forms. Conformational analysis is essential for understanding how the molecule's shape influences its ability to fit into a receptor's binding site.
Theoretical calculations, including DFT, indicate that for saturated six-membered heterocycles like morpholine (B109124) and thiomorpholine, the chair conformer is significantly lower in energy than the boat or skew-boat forms. researchgate.net In the case of 4-(4-nitrophenyl)thiomorpholine, both X-ray crystallography and DFT calculations confirmed that the thiomorpholine ring exists in a low-energy chair conformation. mdpi.com A key structural question is the orientation of the N-substituent (the phenyl group), which can be in either an axial or equatorial position relative to the ring. Computational studies on the related morpholine molecule have shown that the equatorial chair conformer is predominant in non-polar environments. researchgate.net For N-substituted thiomorpholine derivatives, DFT calculations can precisely determine the energy difference between these conformers, revealing the most stable arrangement. mdpi.com
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. wolfram.com It is an invaluable tool for understanding intermolecular interactions, as it identifies regions that are electron-rich (negative potential) and electron-poor (positive potential). deeporigin.comresearchgate.net These maps are typically color-coded, with red indicating the most negative potential (areas attractive to electrophiles) and blue indicating the most positive potential (areas attractive to nucleophiles), while green represents neutral regions. wolfram.comresearchgate.net
An MEP map of this compound would reveal the distribution of charge across the molecule, which is crucial for predicting non-covalent interactions like hydrogen bonding. researchgate.net
Negative Regions (Red/Yellow): The lone pair electrons on the nitrogen atom of the methanamine group and the nitrogen and sulfur atoms of the thiomorpholine ring are expected to be regions of high electron density. These areas are potential hydrogen bond acceptors and sites for interaction with positively charged residues in a biological target.
Positive Regions (Blue): The hydrogen atoms of the primary amine (-CH₂NH₂) are expected to be electron-deficient. These sites are strong hydrogen bond donors.
Neutral Regions (Green): The phenyl ring and the methylene (B1212753) groups of the thiomorpholine ring would likely show a more neutral potential, contributing to hydrophobic or van der Waals interactions.
By providing a visual guide to the molecule's charge landscape, MEP analysis helps rationalize its binding orientation and specificity towards a biological target. deeporigin.comchemrxiv.org
Molecular Interactions and Binding Affinity Predictions
Predicting how a molecule will bind to a biological target, such as an enzyme or receptor, is a cornerstone of computational drug discovery. The thiomorpholine scaffold is considered a "privileged" structure, known to be part of molecules that exhibit selective enzyme inhibition. jchemrev.comresearchgate.net
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target macromolecule. nih.gov The process involves placing the ligand (this compound) into the binding site of a target protein and evaluating the binding affinity using a scoring function. This function estimates the free energy of binding, with more negative scores typically indicating a stronger interaction. nih.govijper.org
Docking studies can provide detailed insights into the specific interactions that stabilize the ligand-protein complex. For a molecule like this compound, these interactions could include:
Hydrogen Bonds: Between the amine group (donor) and acceptor residues (e.g., Asp, Glu, Gln) in the active site. The thiomorpholine nitrogen could also act as an acceptor.
Hydrophobic Interactions: Involving the phenyl ring and the aliphatic parts of the thiomorpholine ring with non-polar residues (e.g., Leu, Val, Phe).
Arene-Cation Interactions: Between the electron-rich phenyl ring and positively charged residues like Lys or Arg. mdpi.com
These simulations are critical for generating hypotheses about the molecule's mechanism of action and for prioritizing analogues for synthesis and biological testing. mdpi.com
| Parameter | Description | Hypothetical Example for this compound |
|---|---|---|
| Binding Affinity (kcal/mol) | Estimated free energy of binding; more negative values indicate stronger binding. | -8.5 |
| Hydrogen Bonds | Key stabilizing interactions involving polar groups. | Amine NH₂ with ASP-120; Thiomorpholine N with SER-150 |
| Hydrophobic Interactions | Interactions involving non-polar moieties. | Phenyl ring with PHE-210, LEU-214 |
| Interacting Residues | List of amino acids in the binding pocket that are in close contact with the ligand. | ASP-120, SER-150, PHE-210, LEU-214, TYR-218 |
While molecular docking relies on classical physics (molecular mechanics, MM), it cannot explicitly model electronic effects like charge transfer, polarization, or the formation and breaking of covalent bonds. Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods address this limitation by treating a small, critical region of the system (e.g., the ligand and key active site residues) with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with computationally efficient molecular mechanics. nih.govnih.gov
This approach is particularly valuable for studying enzyme-catalyzed reactions or for situations where electronic polarization significantly contributes to the binding energy. nih.gov By applying QM/MM, researchers can:
Obtain more accurate predictions of activation barriers for enzymatic reactions. nih.gov
Model electronic phenomena like charge transfer between the ligand and the active site, which can be critical for binding and catalysis. rsc.org
Refine the binding energies and interaction geometries predicted by classical docking simulations.
The use of QM/MM methods represents a higher level of theory that provides a more detailed and accurate understanding of the molecular interactions governing the biological activity of this compound and its analogues. rsc.org
Binding Free Energy Calculations (e.g., MM/GBSA/PBSA, FEP)
In the realm of computational drug design, accurately predicting the binding affinity between a ligand and its target protein is a primary objective. Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular end-state methods used to estimate the free energy of binding. nih.govresearchgate.net These techniques calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models.
For a compound like this compound and its analogues, these calculations would typically follow molecular docking and molecular dynamics (MD) simulations. The MD simulations provide an ensemble of conformations of the protein-ligand complex, capturing the dynamic nature of their interaction. The binding free energy (ΔG_bind) is then calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states.
The total binding free energy in MM/GBSA/PBSA is composed of several terms:
ΔE_MM: The change in molecular mechanics energy in the gas phase, which includes internal energy, van der Waals interactions, and electrostatic interactions.
ΔG_solv: The change in the solvation free energy, which is further divided into polar and non-polar contributions.
-TΔS: The conformational entropy change upon binding, which is often the most computationally demanding term and is sometimes omitted when ranking congeneric series of ligands.
The polar component of the solvation energy is calculated using either the Generalized Born (GB) or Poisson-Boltzmann (PB) model, while the non-polar component is typically estimated from the solvent-accessible surface area (SASA).
Studies on various inhibitors have shown that MM/GBSA can achieve moderately strong correlations with experimental binding affinities, although the accuracy can be sensitive to the parameters used, such as the atomic charge model. nih.gov For thiomorpholine-based inhibitors targeting a specific enzyme, MM/GBSA calculations can help rationalize structure-activity relationships (SAR) by dissecting the energetic contributions of different functional groups. For instance, modifications to the phenylmethanamine portion of the molecule could be evaluated for their impact on van der Waals or electrostatic interactions within the binding site.
Below is a representative data table illustrating the type of results that could be generated from an MM/GBSA study on this compound and hypothetical analogues targeting an enzyme like Dipeptidyl Peptidase IV (DPP-IV), a known target for some thiomorpholine derivatives. jchemrev.com
Table 1: Illustrative MM/GBSA Binding Free Energy Decomposition for this compound and Analogues. Note: These are hypothetical values for demonstration purposes.
Mechanistic Insights into Potential Biochemical Activities at the Molecular Level
Computational studies provide crucial insights into the molecular mechanisms underlying the biological activity of compounds like this compound. jchemrev.comjchemrev.com By analyzing the interactions between the ligand and its biological target at an atomic level, researchers can understand the basis of its inhibitory or modulatory effects. Thiomorpholine derivatives have been shown to exhibit a wide range of biological activities, including acting as inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV), squalene (B77637) synthase, and acetylcholinesterase. jchemrev.comjchemrev.comnih.gov
The plausible mechanism for many thiomorpholine derivatives involves selective enzyme inhibition. jchemrev.com At the molecular level, the binding of this compound to a target's active site would be governed by a combination of non-covalent interactions:
Hydrogen Bonds: The primary amine group (-CH₂NH₂) is a potent hydrogen bond donor, while the nitrogen and sulfur atoms of the thiomorpholine ring can act as hydrogen bond acceptors. These interactions with polar amino acid residues (e.g., Asp, Glu, Ser, Thr) in a binding pocket are often critical for binding affinity and specificity.
Hydrophobic Interactions: The phenyl ring and the aliphatic carbons of the thiomorpholine ring can engage in hydrophobic and van der Waals interactions with non-polar residues (e.g., Ala, Val, Leu, Ile, Phe). These interactions are fundamental for anchoring the ligand within the binding site.
π-Interactions: The aromatic phenyl ring can participate in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan, or in cation-π interactions with positively charged residues such as Lysine or Arginine.
Molecular docking and dynamics simulations can map these interactions precisely. For example, in a hypothetical interaction with an enzyme, the thiomorpholine ring might fit into a hydrophobic pocket, while the phenylmethanamine moiety extends towards the active site's catalytic residues, with the amine group forming a key hydrogen bond that stabilizes the complex and prevents substrate binding.
Table 2: Potential Molecular Interactions of this compound with a Biological Target.
In Silico Design Principles and Pharmacophore Development for Thiomorpholine Scaffolds
The thiomorpholine ring is considered a "privileged scaffold" because it appears in compounds active against a wide range of biological targets. jchemrev.comresearchgate.net This versatility makes it an excellent starting point for in silico drug design and pharmacophore development. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target.
For the thiomorpholine scaffold, pharmacophore models are developed by analyzing the structures of known active compounds. jchemrev.comcivilica.com These models typically include features such as:
Hydrogen Bond Acceptors (HBA): The nitrogen and sulfur atoms of the thiomorpholine ring.
Hydrogen Bond Donors (HBD): Substituents like the amine group in this compound.
Aromatic Rings (AR): The phenyl group, which is crucial for π-stacking and hydrophobic interactions.
Hydrophobic Features (HY): The aliphatic part of the thiomorpholine ring and the phenyl group.
Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that possess the required features and are therefore likely to be active. rsc.org This ligand-based approach is powerful when the 3D structure of the target protein is unknown.
In structure-based design, where the target structure is known, the thiomorpholine scaffold can be used as a core fragment. Computational tools allow for the exploration of different substituents on the scaffold to optimize interactions with the target's binding site. For this compound, design principles might involve:
Scaffold Hopping: Replacing the thiomorpholine ring with other bioisosteric heterocyclic systems to explore new chemical space and potentially improve properties like solubility or metabolic stability.
Fragment Growing: Extending the methanamine substituent to probe for additional interactions in unoccupied regions of the binding pocket.
Substitution Analysis: Decorating the phenyl ring with various functional groups (e.g., halogens, hydroxyls, methoxy (B1213986) groups) to fine-tune electronic properties and binding affinity.
These in silico principles guide the synthesis of new analogues with a higher probability of success, streamlining the drug discovery process. jchemrev.com
Table 3: Key Pharmacophoric Features Derived from the this compound Scaffold.
Table of Mentioned Compounds
Applications of 4 Thiomorpholin 4 Yl Phenyl Methanamine As a Key Building Block and Intermediate in Chemical Synthesis
Role in the Synthesis of Complex Organic Molecules
[4-(Thiomorpholin-4-yl)phenyl]methanamine serves as a crucial starting material or intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The thiomorpholine (B91149) group can influence the lipophilicity and metabolic stability of a molecule, properties of significant interest in drug design. mdpi.com The primary amine function of the methanamine group provides a convenient handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex scaffolds.
A key precursor to this compound is 4-(4-nitrophenyl)thiomorpholine (B1608610). mdpi.com The reduction of the nitro group to an amine yields 4-thiomorpholinoaniline (B1311295), a closely related and widely used building block in medicinal chemistry. mdpi.com This aniline (B41778) derivative is frequently employed in amide-coupling reactions to generate a wide range of biologically active molecules. mdpi.com For instance, 4-thiomorpholinoaniline has been utilized as a key building block in the synthesis of various kinase inhibitors, which are a critical class of drugs for cancer therapy. mdpi.comed.ac.uk The thiomorpholine moiety in these compounds often serves as a replacement for a morpholine (B109124) group to enhance lipophilicity. mdpi.com
While direct examples of complex molecules synthesized from this compound are not extensively documented in publicly available literature, its structural similarity to 4-thiomorpholinoaniline strongly suggests its potential in similar synthetic applications. The additional methylene (B1212753) group in this compound offers a different spatial arrangement and flexibility, which could be exploited in the design of novel bioactive compounds.
Utilization in Combinatorial Chemistry and Library Generation
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, known as chemical libraries, which are then screened for biological activity. The suitability of a building block for combinatorial synthesis is a critical factor in its utility for drug discovery. Research has shown that the synthesis of 4-(4-nitrophenyl)thiomorpholine, a direct precursor to this compound, is amenable to combinatorial synthesis approaches. mdpi.comresearchgate.net This indicates that this compound itself can be readily incorporated into combinatorial library generation workflows.
The primary amine of this compound allows for its attachment to a solid support or for its reaction with a diverse set of building blocks in a parallel or split-and-pool synthesis format. This enables the generation of large libraries of compounds, each with a unique combination of substituents, centered around the this compound scaffold. Such libraries are invaluable for identifying novel hits against a wide range of biological targets. The design and synthesis of DNA-encoded libraries, a modern approach in drug discovery, often rely on the availability of diverse and reactive building blocks, and compounds like this compound are well-suited for this technology. rsc.org
Table 1: Potential Reactions for Library Generation using this compound
| Reaction Type | Reactant Partner | Resulting Functional Group |
| Amide Coupling | Carboxylic Acids, Acid Chlorides, etc. | Amide |
| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Urea (B33335)/Thiourea (B124793) Formation | Isocyanates, Isothiocyanates | Urea, Thiourea |
Precursor for the Development of Research Probes and Tool Compounds
Chemical probes and tool compounds are essential for dissecting biological pathways and validating drug targets. These molecules are designed to interact with a specific biological target, often a protein, in a highly selective manner. This compound can serve as a versatile scaffold for the synthesis of such probes. Its structure can be systematically modified to optimize binding affinity and selectivity for a target of interest.
One important class of research probes is affinity probes, which are used to selectively label and identify binding partners of a small molecule. nih.gov The development of such probes often involves the incorporation of a reactive group, such as an acrylamide (B121943) for covalent binding, onto a scaffold that provides the initial binding affinity. nih.gov The this compound core could be elaborated with such reactive functionalities.
Furthermore, photoaffinity labeling is a powerful technique for identifying the direct binding partners of a compound within a complex biological system. enamine.netnih.gov This method utilizes a probe containing a photoreactive group (e.g., a diazirine or benzophenone) that, upon irradiation with light, forms a covalent bond with the target protein. enamine.net The this compound scaffold could be derivatized with these photoactivatable moieties to create photoaffinity probes for target identification and binding site mapping. enamine.net
Potential in Dye and Pigment Applications (for related thiomorpholine derivatives)
The incorporation of heterocyclic moieties into azo dyes is a well-established strategy to enhance their coloring properties, tinctorial strength, and thermal stability. nih.gov Heterocyclic compounds containing sulfur atoms, such as thiophene, have been shown to be particularly effective in this regard, leading to dyes with high degrees of brightness and good fastness properties. sapub.orgresearchgate.netmdpi.com
Azo dyes are synthesized through a diazotization reaction of an aromatic amine followed by coupling with a suitable coupling component. unb.canih.gov 4-Thiomorpholinoaniline, which can be derived from this compound, is an aromatic amine that could be utilized in the synthesis of novel azo dyes. The presence of the thiomorpholine ring is expected to influence the electronic properties of the resulting dye, potentially leading to desirable shifts in the absorption spectrum and enhanced color properties. The sulfur atom in the thiomorpholine ring can act as an auxochrome, modulating the color of the dye. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Thiomorpholine Phenyl Methanamine Systems
Analysis of Substituent Effects on Reactivity and Molecular Recognition
The reactivity and molecular recognition capabilities of the [4-(Thiomorpholin-4-yl)phenyl]methanamine scaffold are profoundly influenced by the nature and position of substituents on both the phenyl ring and the thiomorpholine (B91149) moiety. These modifications can alter the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets.
Research on various thiomorpholine derivatives has demonstrated that the introduction of different functional groups can lead to a wide spectrum of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects. For instance, the electronic properties of substituents on the phenyl ring can dictate the molecule's ability to participate in crucial binding interactions, such as hydrogen bonding or π-π stacking, with a receptor's active site.
The following table summarizes the observed effects of different substituents on the biological activity of analogous thiomorpholine-containing compounds, providing insights into potential SAR trends for the this compound system.
| Substituent Group | Position | Observed Effect on Biological Activity | Potential Implication for Reactivity/Recognition |
| Electron-donating groups (e.g., -OCH3, -CH3) | Phenyl Ring | Can enhance activity in some enzyme inhibition assays. | May increase electron density in the aromatic ring, potentially enhancing cation-π interactions or altering the pKa of the methanamine group. |
| Electron-withdrawing groups (e.g., -Cl, -NO2) | Phenyl Ring | Can increase potency in certain antimicrobial applications. | May alter the electrostatic potential of the molecule, influencing interactions with polar residues in a binding pocket. |
| Bulky alkyl groups | Thiomorpholine Ring | Can either increase or decrease activity depending on the target. | May introduce steric hindrance, affecting the molecule's ability to fit into a binding site, or can enhance hydrophobic interactions. |
| Polar functional groups (e.g., -OH, -NH2) | Phenyl Ring | Can improve solubility and introduce new hydrogen bonding opportunities. | May lead to new, specific interactions with the target, enhancing binding affinity and selectivity. |
These generalized findings underscore the importance of systematic substituent modifications in probing the SAR of this compound derivatives to fine-tune their activity for a specific biological target.
Influence of Thiomorpholine Ring Conformation on Derivative Behavior
Computational studies and structural analysis of thiomorpholine-containing compounds have revealed that the chair conformation is generally the most stable. However, the energy barrier for ring inversion is relatively low, allowing for the existence of different conformers in solution. The specific conformation adopted by the thiomorpholine ring can be influenced by factors such as the nature of the N-substituent and interactions with the surrounding environment, including solvent and receptor binding sites.
A study on 4-(4-Nitrophenyl)thiomorpholine (B1608610), a related compound, showed that the 4-nitrophenyl group occupies a quasi-equatorial position in the DFT-calculated structure, which differs from its quasi-axial position in the crystal lattice. This highlights that the preferred conformation can be environment-dependent. The orientation of the phenylmethanamine group relative to the thiomorpholine ring will similarly be a critical determinant of how the molecule presents its key pharmacophoric features to a biological target. A constrained or conformationally restricted analog could lock the molecule into its bioactive conformation, potentially leading to enhanced potency.
Comparative Studies with Analogous Heterocyclic Systems (e.g., morpholine (B109124), piperazine)
To better understand the unique contribution of the thiomorpholine moiety to the biological activity of this compound, comparative studies with its oxygen (morpholine) and nitrogen (piperazine) analogs are invaluable. These bioisosteric replacements can reveal the importance of the heteroatom in the ring for binding affinity, selectivity, and pharmacokinetic properties.
The sulfur atom in thiomorpholine, being larger and more lipophilic than the oxygen in morpholine, can lead to distinct interactions with biological targets. The lone pair of electrons on the sulfur atom is also more diffuse and polarizable, which can influence van der Waals and other non-covalent interactions. In contrast, the second nitrogen atom in piperazine (B1678402) introduces an additional site for hydrogen bonding and potential salt formation, significantly altering the compound's polarity and basicity.
In a study comparing the antimycobacterial activity of a series of compounds, the morpholine analog exhibited better potency than the thiomorpholine analog, suggesting that the oxygen atom might be more favorable for the specific target interaction in that case. Conversely, in other contexts, the increased lipophilicity imparted by the thiomorpholine ring can enhance cell membrane permeability and lead to improved activity.
The following table provides a comparative overview of the general properties of these three heterocyclic systems and their potential impact on
Emerging Research Directions and Future Perspectives for 4 Thiomorpholin 4 Yl Phenyl Methanamine
Development of Novel Catalytic and Asymmetric Synthetic Routes
The development of novel catalytic and asymmetric synthetic routes is crucial for the efficient and enantiomerically pure production of [4-(Thiomorpholin-4-yl)phenyl]methanamine and its analogs. Current synthetic methods often rely on traditional multi-step procedures. Future research is expected to focus on the application of modern catalytic systems to streamline these processes.
One promising area is the use of transition-metal-free N-arylation reactions for the synthesis of the thiomorpholine-phenyl core. mdpi.com This approach offers a more environmentally friendly alternative to traditional metal-catalyzed cross-coupling reactions. Furthermore, the development of organocatalyzed reactions, such as asymmetric Mannich reactions, could provide a powerful tool for the enantioselective synthesis of chiral derivatives. researchgate.net The use of novel biopolymer-based catalysts could also offer a sustainable and efficient method for the synthesis of related heterocyclic compounds. mdpi.com
Future research could explore the use of multicomponent reactions (MCRs) to construct the core structure of this compound in a single step. nih.gov MCRs offer significant advantages in terms of efficiency and atom economy. Additionally, late-stage functionalization strategies could be employed to introduce structural diversity into the molecule, allowing for the rapid generation of compound libraries for biological screening. nih.gov
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Transition-Metal-Free N-Arylation | Environmentally friendly, avoids metal contamination | Optimization of reaction conditions and substrate scope |
| Organocatalyzed Asymmetric Synthesis | Access to enantiomerically pure compounds | Development of novel catalysts and application to complex molecules |
| Biopolymer-Based Catalysis | Sustainable and biodegradable catalysts | Catalyst design and recyclability |
| Multicomponent Reactions (MCRs) | High efficiency and atom economy | Design of novel MCRs for the target scaffold |
| Late-Stage Functionalization | Rapid generation of diverse analogs | Development of selective and robust functionalization methods |
Advanced Spectroscopic and Structural Characterization Techniques Beyond Standard Methods
While standard spectroscopic techniques like NMR and mass spectrometry are essential for routine characterization, advanced methods can provide deeper insights into the three-dimensional structure, conformation, and electronic properties of this compound.
Single-crystal X-ray diffraction is a powerful technique for determining the precise solid-state structure of a molecule. mdpi.com For precursors like 4-(4-nitrophenyl)thiomorpholine (B1608610), X-ray crystallography has revealed details about its molecular conformation and intermolecular interactions, such as weak hydrogen bonds and aromatic stacking. mdpi.comresearchgate.net Similar studies on this compound would be invaluable for understanding its structure-property relationships.
In addition to X-ray crystallography, advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), can provide detailed information about the connectivity and spatial relationships of atoms within the molecule in solution. mdpi.com Computational methods, such as Density Functional Theory (DFT) calculations and Hirshfeld surface analysis, can complement experimental data by providing insights into the molecule's electronic structure and intermolecular interactions. researchgate.netuni-halle.de
| Technique | Information Gained | Potential Application |
| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, intermolecular interactions | Understanding solid-state packing and polymorphism |
| 2D NMR Spectroscopy (COSY, HSQC) | Connectivity and spatial relationships of atoms in solution | Confirming complex structures and studying conformational dynamics |
| Density Functional Theory (DFT) | Electronic structure, molecular orbitals, reaction mechanisms | Predicting reactivity and spectroscopic properties |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions | Understanding crystal packing and predicting physical properties |
Integration with High-Throughput Screening and Automation in Discovery Pipelines
The integration of this compound and its derivatives into high-throughput screening (HTS) and automated synthesis platforms is a critical step towards accelerating the discovery of new bioactive compounds. HTS allows for the rapid screening of large compound libraries against biological targets to identify potential drug candidates. nih.govresearchgate.net
The development of efficient and automated synthetic routes for this compound analogs is essential for generating the large and diverse chemical libraries required for HTS campaigns. Solid-phase synthesis, a technique amenable to automation, could be adapted for the production of these compounds. chemrxiv.org
Furthermore, the use of fragment-based screening in conjunction with HTS by NMR can be a powerful approach to identify small molecular fragments that bind to a biological target. nih.gov These fragments can then be elaborated into more potent lead compounds. The structural information obtained from advanced spectroscopic and crystallographic studies can guide the design of focused compound libraries for HTS, increasing the probability of identifying hits.
| Technology | Role in Discovery Pipeline | Benefit for this compound Research |
| High-Throughput Screening (HTS) | Rapidly screen large compound libraries for biological activity | Identification of novel biological targets and lead compounds |
| Automated Synthesis | Efficiently generate diverse compound libraries | Accelerated synthesis-screening cycles for SAR studies |
| Solid-Phase Synthesis | Amenable to automation and high-throughput production | Facilitates the creation of large and diverse libraries |
| HTS by NMR | Identify and characterize fragment binding to targets | Provides structural insights for fragment-to-lead optimization |
Exploration in New Material Science Applications (e.g., polymers, functional surfaces)
Beyond its potential in medicinal chemistry, the unique structural features of this compound make it an interesting candidate for applications in materials science. The presence of a reactive primary amine group and an aromatic ring provides opportunities for its incorporation into polymers and for the modification of surfaces.
The amine functionality can be used as a monomer or a cross-linking agent in the synthesis of novel polymers. These polymers could possess interesting properties, such as thermal stability, conductivity, or the ability to coordinate with metal ions. The thiomorpholine (B91149) moiety could also impart unique characteristics to the resulting materials.
Furthermore, this compound could be used to functionalize surfaces, such as those of nanoparticles, electrodes, or biomedical implants. The amine group can be readily attached to various surfaces through covalent bonding or electrostatic interactions. Such functionalized surfaces could find applications in areas like catalysis, sensing, and biocompatible coatings. The self-assembly of derivatives of this compound could also lead to the formation of novel supramolecular structures with interesting photocatalytic or electronic properties. rsc.org
| Application Area | Potential Role of this compound | Desired Material Properties |
| Polymers | Monomer, cross-linking agent | Enhanced thermal stability, conductivity, metal coordination |
| Functional Surfaces | Surface modification agent | Improved catalytic activity, sensing capabilities, biocompatibility |
| Nanomaterials | Ligand for nanoparticle functionalization | Controlled particle size, stability, and surface chemistry |
| Supramolecular Chemistry | Building block for self-assembled structures | Novel optical, electronic, or catalytic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
